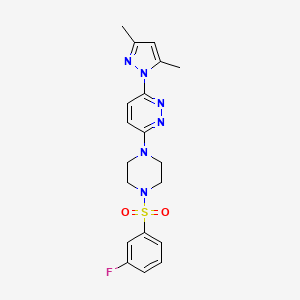
4-(tert-Butyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butyl)pyridin-2(1H)-one is an organic compound with the molecular formula C9H13NO. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The tert-butyl group attached to the pyridine ring significantly influences the compound’s chemical properties and reactivity.
Applications De Recherche Scientifique
4-(tert-Butyl)pyridin-2(1H)-one has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)pyridin-2(1H)-one typically involves the reaction of 4-tert-butylpyridine with various reagents under controlled conditions. One common method is the Hiyama-Denmark cross-coupling reaction, which involves the use of 4-(tert-butyl)-2-(tert-butyldimethylsilyl)pyridine and 2-bromo-4-(tert-butyl)pyridine . The reaction conditions include the use of a palladium catalyst, such as Pd(PPh3)4, and a base like Ag2O, in a solvent mixture of DMSO and DCE under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(tert-Butyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are used under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted pyridine derivatives, depending on the specific reaction and conditions used.
Mécanisme D'action
The mechanism of action of 4-(tert-Butyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions to form stable complexes, which can then participate in various catalytic processes. The tert-butyl group enhances the compound’s steric and electronic properties, influencing its reactivity and selectivity in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: This compound has two pyridine rings with tert-butyl groups, making it a bidentate ligand with unique coordination properties.
4-tert-butylpyridine: A simpler derivative with only one tert-butyl group, used in various organic synthesis applications.
Uniqueness
4-(tert-Butyl)pyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct steric and electronic effects. This uniqueness makes it valuable in selective catalytic processes and as a building block in the synthesis of complex organic molecules.
Propriétés
IUPAC Name |
4-tert-butyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)7-4-5-10-8(11)6-7/h4-6H,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDIDYRYZVRRBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,9-Dibromodibenzo[c,pqr]tetraphene-7,14-dione](/img/structure/B2465989.png)



![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidin-2-yl]acetic acid](/img/structure/B2465993.png)

![1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,2-diethoxyethyl)piperidine-3-carboxamide](/img/structure/B2465997.png)


![2-[[3-(2,2-Difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2466003.png)
![N-(4-bromophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2466004.png)
![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B2466005.png)
